Luminol-13C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

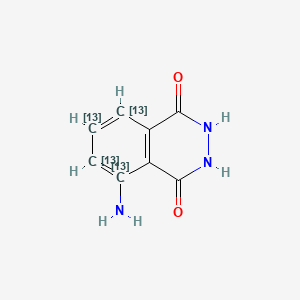

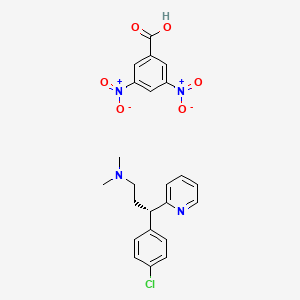

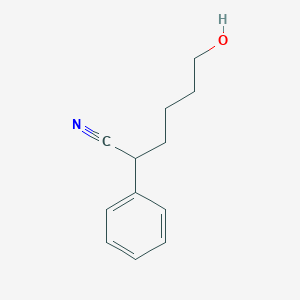

Luminol-13C4 is a fluorescent light-emitting molecule containing the 13C isotope. Its chemical formula is C8H5N3O2. This compound is a variant of luminol, a compound known for its chemiluminescent properties, which are widely used in forensic science for detecting bloodstains and in various biological and chemical assays .

Preparation Methods

The preparation of Luminol-13C4 involves chemical synthesis or isotope labeling technology. The synthesis of luminol typically involves the following steps:

- Reacting 3-amino-2,4,5-trichlorobenzonitrile with hydrazine hydrate to produce 3-amino-2,4,5-trichlorobenzoic acid hydrazine.

- Reacting the product obtained in step (1) with sulfuric acid to produce 3-amino-2,4,5-trichlorobenzoic acid.

- Reacting 3-amino-2,4,5-trichlorobenzoic acid with hydrogen peroxide to produce 3-amino-2,4,5-trichlorobenzoic acid peroxide.

- Reacting 3-amino-2,4,5-trichlorobenzoic acid peroxide with sodium cyanide to produce luminol .

Chemical Reactions Analysis

Luminol-13C4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its chemiluminescent reaction with hydrogen peroxide in the presence of a catalyst such as iron or periodate compounds. This reaction produces a blue glow due to the formation of an excited-state molecule that emits light upon returning to its ground state .

Scientific Research Applications

Luminol-13C4 has a wide range of applications in scientific research:

Forensic Science: Used to detect trace amounts of blood at crime scenes by reacting with the iron in hemoglobin.

Biomedical Research: Utilized in cellular assays to detect copper, iron, cyanides, and specific proteins.

Environmental Monitoring: Acts as a biosensor for detecting various environmental pollutants.

Pharmaceutical Industry: Used for cellular localization and as biological tracers.

Immunoassays: Employed in reporter gene-based assays and several other immunoassays

Mechanism of Action

The chemiluminescent reaction of Luminol-13C4 involves the oxidation of luminol by hydrogen peroxide in the presence of a catalyst. This reaction produces an excited-state molecule, which emits light as it returns to its ground state. The molecular targets involved in this reaction include iron-containing compounds such as hemoglobin, which catalyze the decomposition of hydrogen peroxide to produce oxygen and water .

Comparison with Similar Compounds

Luminol-13C4 is unique due to its 13C isotope labeling, which allows for tracking and detecting various chemical reactions and biological processes. Similar compounds include:

Luminol (C8H7N3O2): The most well-known chemiluminescent reagent used in forensic science.

Acridinium Esters: Used in chemiluminescent assays for detecting various biomolecules.

Dioxetanes: Employed in chemiluminescent assays for their high sensitivity and specificity

This compound stands out due to its enhanced detection capabilities and its ability to be used in a wide range of scientific applications.

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

181.13 g/mol |

IUPAC Name |

5-amino-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)/i1+1,2+1,3+1,5+1 |

InChI Key |

HWYHZTIRURJOHG-SAXDBNRNSA-N |

Isomeric SMILES |

[13CH]1=[13CH]C2=C(C(=O)NNC2=O)[13C](=[13CH]1)N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NNC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)

![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)

![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)

amine hydrochloride](/img/structure/B13451019.png)

![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)